1-Tert-butyl-5,5-dimethylimidazolidin-2-one
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Overview
Description
1-Tert-butyl-5,5-dimethylimidazolidin-2-one is a heterocyclic organic compound that features an imidazolidinone ring with tert-butyl and dimethyl substituents
Preparation Methods
The synthesis of 1-Tert-butyl-5,5-dimethylimidazolidin-2-one typically involves the reaction of tert-butyl isocyanate with 2,2-dimethylpropanal in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
1-Tert-butyl-5,5-dimethylimidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl or dimethyl groups are replaced by other functional groups. Common reagents and conditions used in these reactions include organic solvents like dichloromethane and catalysts such as triethylamine. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Tert-butyl-5,5-dimethylimidazolidin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-Tert-butyl-5,5-dimethylimidazolidin-2-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are still under investigation, with ongoing research aimed at elucidating the detailed mechanisms .
Comparison with Similar Compounds
1-Tert-butyl-5,5-dimethylimidazolidin-2-one can be compared with other similar compounds, such as:
1-tert-butyl-5-phenylimidazole: This compound features a phenyl group instead of dimethyl groups, leading to different chemical and biological properties.
tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-imidazole-1-carboxylate: This compound has a boron-containing substituent, which imparts unique reactivity and applications. The uniqueness of this compound lies in its specific substituents and the resulting chemical behavior, making it a valuable compound for various applications.
Properties
CAS No. |
64942-56-9 |
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Molecular Formula |
C9H18N2O |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
1-tert-butyl-5,5-dimethylimidazolidin-2-one |
InChI |
InChI=1S/C9H18N2O/c1-8(2,3)11-7(12)10-6-9(11,4)5/h6H2,1-5H3,(H,10,12) |
InChI Key |
LQBLGBJSCCRHDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CNC(=O)N1C(C)(C)C)C |
Origin of Product |
United States |
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